methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom at the 6th position, a carbonyl group at the 1st position, and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of hydroxylated indene derivatives.
Oxidation: Formation of carboxylated indene derivatives.
Scientific Research Applications
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a chlorine atom, leading to different reactivity and biological activity.
Uniqueness
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its structural features also make it a valuable compound for medicinal chemistry and biological studies.
Properties
CAS No. |
1186048-01-0 |
---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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